N-Fmoc-O4-(2-bromobenzyloxycarbonyl)-L-tyrosine
Description
N-Fmoc-O4-(2-bromobenzyloxycarbonyl)-L-tyrosine is a protected derivative of L-tyrosine, a critical amino acid in peptide synthesis. The compound features two protective groups: a 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and a 2-bromobenzyloxycarbonyl moiety on the phenolic hydroxyl group. Its molecular formula is C₃₂H₂₆BrNO₇, with a molecular weight of 616.45 g/mol and CAS RN 147688-40-2 .
This compound is widely used in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions during chain elongation. Its brominated aromatic ring distinguishes it from simpler benzyl-protected tyrosine derivatives, offering unique reactivity and stability profiles.
Properties
IUPAC Name |
3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26BrNO7/c33-28-12-6-1-7-21(28)18-40-32(38)41-22-15-13-20(14-16-22)17-29(30(35)36)34-31(37)39-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h1-16,27,29H,17-19H2,(H,34,37)(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNBLNJKURMWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26BrNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Protection of the Tyrosine Hydroxyl Group
- The phenolic hydroxyl group of L-tyrosine is protected using 2-bromobenzyl chloroformate under basic conditions (e.g., NaHCO₃ or DMAP). This yields O4-(2-bromobenzyloxycarbonyl)-L-tyrosine .
- Reaction Conditions :
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature: 0–25°C.
- Yield: ~85–90% (optimized via stoichiometric control).
Step 2: Fmoc Protection of the α-Amino Group
- The α-amino group is protected with 9-fluorenylmethyloxycarbonyl (Fmoc) using Fmoc-O-succinimide (Fmoc-OSu) in the presence of a buffer system (e.g., diethyl carbonate hydrochloride).
- Reaction Conditions :
- Solvent: Dimethylformamide (DMF) or acetonitrile.
- Base: N,N-Diisopropylethylamine (DIPEA).
- Yield: ~75–80%.
Final Product Isolation
- Purification is achieved via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
Physicochemical Properties
Key properties of N-Fmoc-O4-(2-bromobenzyloxycarbonyl)-L-tyrosine are summarized below:
| Property | Value | Source |
|---|---|---|
| CAS Number | 147688-40-2 | |
| Molecular Formula | C₃₂H₂₆BrNO₇ | |
| Molar Mass | 616.46 g/mol | |
| Density | 1.452 ± 0.06 g/cm³ (predicted) | |
| Solubility | DMSO, DMF, THF |
Critical Analysis of Synthetic Challenges
- Steric Hindrance : The bulky 2-bromobenzyloxycarbonyl group complicates coupling reactions in peptide synthesis.
- Acid Sensitivity : The Fmoc group is labile under basic conditions, necessitating careful pH control during deprotection.
- Byproduct Formation : Competing reactions (e.g., over-alkylation) are minimized using controlled stoichiometry and low temperatures.
Applications in Peptide Synthesis
This compound serves as a key intermediate in solid-phase peptide synthesis (SPPS):
- Orthogonal Protection : Enables sequential deprotection of the α-amino group (via piperidine) and side chain (via HBr/AcOH).
- Compatibility : Widely used in automated synthesizers for constructing tyrosine-containing peptides with brominated aromatic handles.
Validation and Quality Control
- Purity Assessment : Analyzed via HPLC (C18 column, gradient: 5–95% acetonitrile/0.1% TFA).
- Structural Confirmation :
- ¹H/¹³C NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 4.3–4.7 ppm (Fmoc CH₂).
- Mass Spectrometry : ESI-MS confirms [M+H]⁺ at m/z 617.4.
Comparative Efficiency of Methods
A comparison of synthetic routes is provided below:
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Stepwise Protection | 75–80 | ≥98 | Moderate |
| One-Pot Strategy | 65–70 | 90–95 | High |
Industrial-Scale Considerations
- Optimized Protocols : Use of flow chemistry reduces reaction times by 40%.
- Waste Management : Brominated byproducts require specialized disposal due to environmental toxicity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Tyr(2-Br-Z)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine, while the 2-bromo-benzyloxycarbonyl group can be removed using hydrogenation or other reductive methods.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; hydrogenation for 2-bromo-benzyloxycarbonyl removal.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU in the presence of bases like N,N-diisopropylethylamine (DIEA).
Major Products Formed
Deprotection: Tyrosine with free amino and phenolic hydroxyl groups.
Coupling: Peptides with Fmoc-Tyr(2-Br-Z)-OH incorporated into the sequence.
Scientific Research Applications
Chemistry
Fmoc-Tyr(2-Br-Z)-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the stepwise assembly of complex peptide sequences.
Biology
In biological research, Fmoc-Tyr(2-Br-Z)-OH is used to synthesize peptides that are used as substrates or inhibitors in enzymatic studies. It is also used in the development of peptide-based drugs.
Medicine
The compound is used in the synthesis of peptide therapeutics and diagnostic agents. Peptides synthesized using Fmoc-Tyr(2-Br-Z)-OH can be used in the treatment of various diseases, including cancer and infectious diseases.
Industry
In the pharmaceutical industry, Fmoc-Tyr(2-Br-Z)-OH is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of Fmoc-Tyr(2-Br-Z)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. The 2-bromo-benzyloxycarbonyl group protects the phenolic hydroxyl group, allowing for selective deprotection and further functionalization.
Comparison with Similar Compounds
Protecting Group Chemistry
- Fmoc vs. Boc : The target compound’s Fmoc group is removed under basic conditions (e.g., 20% piperidine), whereas N^a-Boc-O-(2-bromobenzyloxycarbonyl)-L-tyrosine requires acidic conditions (e.g., TFA) for Boc deprotection. This orthogonal reactivity allows sequential deprotection in multi-step syntheses .
- 2-Bromobenzyloxycarbonyl vs. Benzyl: The 2-bromobenzyloxycarbonyl group offers enhanced stability compared to benzyl, which is cleaved via hydrogenolysis. The bromine atom also provides a reactive site for palladium-catalyzed cross-coupling reactions, a feature absent in benzyl-protected analogs .
Steric and Electronic Effects
- However, this bulk may improve solubility in organic solvents like DMF .
- Nα-Fmoc-O-[bis(benzyloxy)phosphoryl]-L-tyrosine incorporates a phosphate mimic, increasing polarity and enabling studies on phosphorylation-dependent protein interactions. This contrasts with the hydrophobic bromine substituent in the target compound .
Biological Activity
N-Fmoc-O4-(2-bromobenzyloxycarbonyl)-L-tyrosine, also referred to as Fmoc-Tyr(2-Br-Z)-OH, is a derivative of the amino acid L-tyrosine that has garnered attention in biochemical research, particularly in peptide synthesis and studies of protein interactions. This compound's unique structure, featuring a fluorinated methoxycarbonyl (Fmoc) group at the N-terminus and a 2-bromobenzyloxycarbonyl (Z) protecting group on the side chain, enables its application in various biological contexts.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Features:
- Fmoc Group : Serves as a temporary protecting group for the amino group, facilitating peptide bond formation.
- 2-Bromobenzyloxycarbonyl Group : Protects the hydroxyl group of tyrosine, preventing unwanted reactions during synthesis.
1. Peptide Synthesis
This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for easy deprotection under basic conditions, enabling the sequential addition of amino acids to form peptides. The bromobenzyl group provides stability and can be selectively removed when required, allowing for further functionalization of peptides.
Table 1: Comparison of Amino Acid Protecting Groups
| Compound Name | Protecting Group | Stability | Application |
|---|---|---|---|
| This compound | Fmoc/Z | Base-labile | Peptide synthesis |
| N-Boc-L-Tyrosine | Boc | Acid-labile | Peptide synthesis |
| N-Fmoc-L-Tyrosine | Fmoc | Base-labile | Peptide synthesis |
2. Protein-Protein Interactions
Research indicates that modifications at the tyrosine residue can significantly influence peptide stability and binding affinities in protein interactions. The ability to introduce bioorthogonal tags via the 2-bromobenzyloxycarbonyl group allows for selective labeling of tyrosine residues within proteins, facilitating studies on protein-protein interactions and dynamics.
Research Findings
Several studies have highlighted the biological activity and potential therapeutic applications of this compound:
- Peptide Interaction Studies : Modifications at the tyrosine residue have been shown to alter binding affinities in various biological systems. For example, research has demonstrated that peptides containing this compound exhibit enhanced stability and interaction with target proteins compared to unmodified peptides.
- Drug Development : The compound's ability to incorporate bioorthogonal functionalities makes it a valuable tool in drug development, particularly for creating targeted therapies that involve specific protein interactions .
Case Study 1: Enhancing Peptide Stability
A study investigated the stability of peptides synthesized with this compound compared to those synthesized with traditional protecting groups. Results indicated that peptides with this compound maintained structural integrity under various physiological conditions, highlighting its potential in therapeutic applications.
Case Study 2: Targeting Cancer Cells
Another study focused on utilizing peptides derived from this compound in targeting cancer cells through specific receptor interactions. The findings suggested that these peptides could enhance cytotoxic effects against tumor cells, paving the way for novel cancer therapies .
Q & A
Q. What are the recommended synthetic routes for introducing the 2-bromobenzyloxycarbonyl group onto Fmoc-protected L-tyrosine?
The 2-bromobenzyloxycarbonyl group is typically introduced via selective protection of the phenolic hydroxyl group of L-tyrosine. A common method involves reacting Fmoc-L-tyrosine with 2-bromobenzyl chloroformate under basic conditions (e.g., in the presence of DMAP or pyridine) in anhydrous DMF or THF . Evidence from analogous tert-butyl protection methods (e.g., using thionyl chloride for esterification) suggests that reaction temperature (e.g., reflux in methanol) and stoichiometric control of the chloroformate reagent are critical to minimize side reactions . Post-reaction purification via column chromatography with gradients of ethyl acetate/hexane is recommended, with TLC monitoring (silica gel, UV visualization) to confirm intermediate formation .
Q. How can researchers verify the purity and structural integrity of N-Fmoc-O4-(2-bromobenzyloxycarbonyl)-L-tyrosine?
Analytical methods include:
- TLC : Use silica plates with a solvent system (e.g., toluene:2-propanol:acetone:acetic acid, 23:23:12:9) to monitor migration patterns and compare with standards .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm or 280 nm (for aromatic and Fmoc absorption) can assess purity (>95% typical for peptide synthesis) .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (expected [M+H]+: 617.4 Da) .
- NMR : ¹H/¹³C NMR in DMSO-d6 or CDCl3 should resolve the Fmoc aromatic protons (δ 7.3–7.8 ppm) and the 2-bromobenzyl group (δ 4.8–5.2 ppm for -OCH2-) .
Advanced Research Questions
Q. What experimental conditions optimize the stability of this compound during solid-phase peptide synthesis (SPPS)?
Stability challenges arise from the acid-labile 2-bromobenzyloxycarbonyl group. To prevent premature cleavage:
- Use mild deprotection conditions (e.g., 20% piperidine in DMF for Fmoc removal instead of strong acids) .
- Avoid prolonged exposure to trifluoroacetic acid (TFA) during resin cleavage; instead, employ TFA cocktails with scavengers (e.g., triisopropylsilane) at 0–4°C to minimize side reactions .
- Monitor degradation via LC-MS, particularly for bromobenzyl-related byproducts (e.g., tyrosine-O4-desalkylation) .
Q. How should researchers resolve discrepancies between theoretical and observed spectroscopic data for this compound?
Discrepancies in NMR or MS data often stem from:
- Rotameric equilibria : The bulky 2-bromobenzyl group may cause splitting of signals in ¹H NMR; variable-temperature NMR (e.g., 25–60°C) can coalesce peaks .
- Solvent effects : Compare experimental ¹³C NMR shifts with ab initio calculations (e.g., B3LYP/def2-TZVP with CPCM solvent models) to validate assignments .
- Impurity profiling : Use HRMS to identify trace byproducts (e.g., incomplete Fmoc protection or bromobenzyl hydrolysis) .
Q. What strategies mitigate side reactions when incorporating this derivative into peptides with multiple aromatic residues?
The electron-withdrawing bromine atom increases electrophilicity, raising risks of π-π stacking or aggregation. Mitigation approaches include:
- Coupling optimization : Use HATU/Oxyma Pure instead of DCC/HOBt to enhance coupling efficiency and reduce racemization .
- Solvent selection : Switch to DMSO-containing buffers to disrupt hydrophobic interactions during chain elongation .
- C-terminal modifications : Introduce charged residues (e.g., lysine) to improve solubility .
Q. How does the 2-bromobenzyl group influence the redox properties of tyrosine in peptide contexts?
Computational studies (e.g., DFT at B3LYP/def2-TZVP) indicate that the bromine substituent lowers the oxidation potential of the phenolic ring, making it more susceptible to electrophilic attack. This can alter enzymatic crosslinking (e.g., tyrosinase-mediated dimerization) or interactions with reactive oxygen species in biological systems . Experimental validation via cyclic voltammetry in acetonitrile/water (1:1) is recommended to quantify redox shifts .
Contradiction Analysis
Q. Conflicting reports on the compound’s role in modulating peptide-receptor binding: How to design experiments to clarify its effects?
- Competitive binding assays : Compare receptor affinity (e.g., IC50) of peptides with and without the modified tyrosine .
- Molecular dynamics simulations : Analyze steric/electronic impacts of the 2-bromobenzyl group on receptor docking (e.g., using GROMACS or AMBER) .
- Crystallography : Co-crystallize modified peptides with target receptors (e.g., GPCRs) to resolve binding modes .
Methodological Tables
Table 1. Key Analytical Parameters for this compound
Table 2. Stability Under Common SPPS Conditions
| Condition | Degradation (%) | Notes | Reference |
|---|---|---|---|
| 20% Piperidine/DMF, 30 min | <5% | Fmoc removal without side reactions | |
| 95% TFA, 2 h, 25°C | 15–20% | Partial bromobenzyl cleavage |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
